molecular formula C22H23NO7S2 B3009062 Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-53-5

Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B3009062
CAS No.: 941888-53-5
M. Wt: 477.55
InChI Key: LSTJELIFHPNUHP-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a sulfamoyl group linked to a 3,4,5-trimethoxyphenyl moiety, a 4-methylphenyl group, and a methyl ester. Its structural complexity implies applications in medicinal chemistry or materials science, though further experimental validation is required .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S2/c1-13-6-8-14(9-7-13)16-12-31-20(22(24)30-5)21(16)32(25,26)23-15-10-17(27-2)19(29-4)18(11-15)28-3/h6-12,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTJELIFHPNUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with various aryl and heteroaryl groups through established synthetic pathways such as the Vilsmeier-Haack reaction or other coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

Compound Microorganism Activity
This compoundStaphylococcus aureusInhibitory
This compoundEscherichia coliInhibitory

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity, although further studies are necessary to elucidate these pathways fully.

Anticancer Activity

In vitro studies have indicated that this compound exhibits anticancer properties against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
PC-3 (Prostate Cancer)15.0Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)10.0Inhibition of proliferation via ERK pathway

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated several thiophene derivatives against common pathogens. This compound showed superior activity compared to standard antibiotics like ampicillin and tetracycline.
  • Evaluation of Anticancer Properties : Research conducted on the PC-3 cell line revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with flow cytometry analysis confirming an increase in apoptotic cells.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Sulfamoyl Group : This moiety is known for enhancing solubility and biological activity.
  • Methoxy Substituents : The presence of methoxy groups may contribute to increased lipophilicity and improved interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with two distinct classes of molecules: sulfonylurea herbicides () and PPARγ agonists (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) PPARγ Agonists (e.g., PODO-1 derivatives)
Core Structure Thiophene ring Triazine ring Dihydrofuran-2(3H)-one
Key Functional Groups Sulfamoyl (-SO₂-NH-), methyl ester, 3,4,5-trimethoxyphenyl Sulfonylurea (-SO₂-NH-C(O)-NH-), triazine, methyl/methoxy substituents Hydroxy(trimethoxyphenyl)methyl, styryl/acetyl substituents
Biological Target Not reported Acetolactate synthase (ALS) in plants PPARγ nuclear receptor
Activity Not reported Herbicidal (inhibition of plant amino acid biosynthesis) Antidiabetic (insulin sensitization via partial PPARγ agonism)
Toxicity Not reported Low mammalian toxicity (selective for plants) Reduced toxicity compared to parent podophyllotoxin

Key Insights:

Sulfamoyl vs. Sulfonylurea Groups :

  • The target compound’s sulfamoyl group (-SO₂-NH-) is structurally simpler than the sulfonylurea (-SO₂-NH-C(O)-NH-) in herbicides like metsulfuron-methyl. This difference may reduce its ability to inhibit ALS enzymes, which typically require the urea bridge for herbicidal activity .
  • However, the sulfamoyl group could enable interactions with mammalian enzymes or receptors, analogous to sulfonamide drugs.

Trimethoxyphenyl Motif: The 3,4,5-trimethoxyphenyl group is shared with PPARγ agonists like PODO-1 derivatives. In these agonists, this moiety enhances receptor binding via hydrophobic interactions and hydrogen bonding . The target compound may exhibit similar receptor affinity, though its thiophene core (vs. dihydrofuranone) could alter binding orientation.

Thiophene Core :

  • Thiophene-based compounds are less common in PPARγ agonists or herbicides but are prevalent in pharmaceuticals (e.g., anticonvulsants, anti-inflammatories). The methyl ester at position 2 may improve bioavailability, as seen in prodrugs like methylphenidate.

Potential Applications: Unlike sulfonylurea herbicides, the target compound lacks a triazine ring, making it unlikely to act as a photosynthesis inhibitor.

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